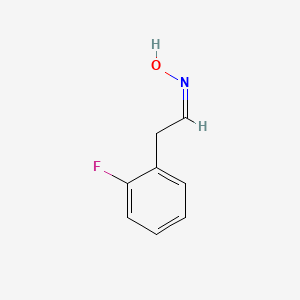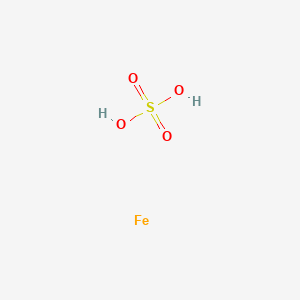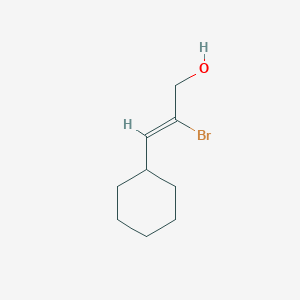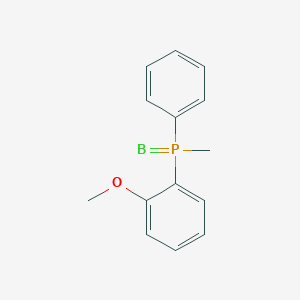![molecular formula C11H12Cl2N2O5 B1148396 D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C] CAS No. 138879-88-6](/img/new.no-structure.jpg)
D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-threo-chloramphenicol, [dichloroacetyl-1-14C], is a radiolabeled derivative of the antibiotic chloramphenicol. This compound is characterized by the presence of a dichloroacetyl group labeled with carbon-14, a radioactive isotope. Chloramphenicol itself is a broad-spectrum antibiotic originally isolated from the soil bacterium Streptomyces venezuelae. The radiolabeled version is primarily used in scientific research to study the pharmacokinetics, metabolism, and biochemical pathways of chloramphenicol.
Méthodes De Préparation
The synthesis of D-threo-chloramphenicol, [dichloroacetyl-1-14C], involves several steps:
Synthesis of [14C]dichloroacetic acid: This is typically prepared from [14C]bicarbonate through a series of chemical reactions.
Formation of the dichloroacetyl group: The [14C]dichloroacetic acid is then reacted with threo-chloramphenicol to introduce the radiolabeled dichloroacetyl group.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity
Analyse Des Réactions Chimiques
D-threo-chloramphenicol, [dichloroacetyl-1-14C], undergoes various chemical reactions, including:
Oxidation: The nitro group in chloramphenicol can be reduced to an amine group under specific conditions.
Reduction: The dichloroacetyl group can be hydrolyzed to form dichloroacetic acid.
Substitution: The hydroxyl groups in chloramphenicol can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
D-threo-chloramphenicol, [dichloroacetyl-1-14C], is widely used in scientific research, particularly in:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of chloramphenicol in biological systems.
Metabolism: Investigating the metabolic pathways and intermediates formed during the breakdown of chloramphenicol.
Biochemical Pathways: Elucidating the biochemical mechanisms of action of chloramphenicol at the molecular level.
Toxicology: Assessing the potential toxic effects of chloramphenicol and its metabolites
Mécanisme D'action
Chloramphenicol exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center. This prevents the formation of peptide bonds between amino acids, thereby inhibiting protein synthesis and bacterial growth. The radiolabeled version allows researchers to track the compound’s interaction with bacterial cells and study its mechanism of action in detail .
Comparaison Avec Des Composés Similaires
D-threo-chloramphenicol, [dichloroacetyl-1-14C], is unique due to its radiolabeled dichloroacetyl group. Similar compounds include:
Chloramphenicol: The non-radiolabeled version, widely used as an antibiotic.
Thiamphenicol: A derivative of chloramphenicol with a methylsulfonyl group instead of the nitro group.
Florfenicol: Another derivative with a fluorine atom replacing the hydroxyl group on the dichloroacetyl moiety.
These compounds share similar mechanisms of action but differ in their chemical structures and pharmacological properties .
Propriétés
Numéro CAS |
138879-88-6 |
|---|---|
Formule moléculaire |
C11H12Cl2N2O5 |
Poids moléculaire |
325.15 |
Synonymes |
D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)

![(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B1148315.png)








